FLAG peptide
CAS No.:
Cat. No.: VC21541573
Molecular Formula: C41H60N10O20
Molecular Weight: 1013.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H60N10O20 |
|---|---|
| Molecular Weight | 1013.0 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
| Standard InChI Key | XZWYTXMRWQJBGX-VXBMVYAYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
| SMILES | C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Introduction
Historical Development and Design
The FLAG peptide was originally engineered as a short hydrophilic purification handle with an internal protease cleavage site (Enterokinase, also known as Enteropeptidase/TMPRSS15; -DDDDK-) to facilitate protein identification and purification processes . This deliberate design choice aimed to create a tag that would minimize interference with protein folding and function while providing reliable detection and isolation capabilities.
The evolution of anti-FLAG antibodies has expanded the system's utility. The original anti-FLAG antibody M1 (also known as 4E11) exhibited calcium-dependent binding and could only recognize FLAG-tags positioned at the absolute N-terminus of mature proteins . Subsequent antibody iterations including M2, M5, L5, and 2H8 overcame these limitations, offering calcium-independent binding to FLAG-tags regardless of their position at N-termini, C-termini, or following a starter methionine . This advancement significantly broadened the experimental contexts in which FLAG-tagged proteins could be effectively utilized.
Structural Characteristics
Recent high-resolution structural analysis has revealed crucial insights into FLAG peptide conformation during antibody binding. Contrary to previous assumptions, the FLAG peptide adopts a 3₁₀ helix conformation with two full turns when complexed with the Fab fragment of the anti-FLAG M2 antibody . This helical structure is characterized by tighter backbone hydrogen bonding compared to standard α-helices, with interactions occurring between residues i and i+3 rather than i and i+4 .
The 3₁₀ helix formation in the FLAG peptide involves specific hydrogen bonding pairs: Asp1-Asp4, Tyr2-Asp5, and Lys3-Asp6 . While typically less energetically favorable than α-helices, the FLAG sequence appears inadvertently designed with properties favoring 3₁₀ helix formation, particularly with aspartate residues strategically positioned at positions 1 and 4 . These aspartates form stabilizing interactions between their carboxylate side chains and backbone nitrogen atoms, suggesting that N-terminal positioning of the FLAG-tag might provide advantages by reducing the energetic cost of 3₁₀ helix formation compared to internal or C-terminal placement .
Molecular Recognition Properties
Interaction with Anti-FLAG Antibodies
The interaction between FLAG peptide and anti-FLAG antibodies has been characterized through extensive structural and functional studies. These antibodies exhibit differential recognition properties and binding requirements that impact their experimental utility.
The anti-FLAG M1 antibody demonstrates calcium-dependent binding specifically to FLAG peptides positioned at the N-terminus of proteins . This calcium requirement creates a useful property for certain purification strategies, as proteins can be released by calcium chelation. In contrast, antibodies M2 and M5 bind FLAG-tagged proteins in a calcium-independent manner and recognize the tag regardless of its position within the protein sequence .
Recent studies have identified variant FLAG peptide sequences that exhibit selective binding profiles across these antibodies. For example, the variant MDFKDDDDK selectively binds to antibody M5 while showing negligible affinity for M1 and M2 . Similarly, the variant MDYKAFDNL demonstrates specific binding to M2 while failing to interact with M1 and M5 . These differential recognition properties offer potential advantages for experimental designs requiring selective detection or purification strategies.
Binding Mechanism and Key Residues
Atomic resolution structural analysis has revealed the precise molecular interactions governing FLAG peptide recognition by anti-FLAG antibodies. The binding interface between the FLAG peptide and the M2 antibody involves both antibody chains, with interactions primarily mediated through hydrogen bonds, salt bridges, and ionic interactions appropriate for the highly charged and hydrophilic epitope .
Of the eight residues comprising the FLAG sequence, five appear critical for direct antibody interaction: Asp1, Tyr2, Lys3, Asp4, and Asp6 . The central residues Tyr2, Lys3, and Asp4 form particularly crucial interactions with M2 antibody residues, notably heavy chain Glu99 and light chain Arg32 . Tyr2 and Lys3 extend into the cavity between the antibody's heavy and light chain variable domains, stabilized by both hydrophilic and hydrophobic interactions .
The binding mechanism involves substantial conformational changes in the antibody paratope upon FLAG peptide binding. Light chain Arg32 undergoes a dramatic conformational shift, wrapping around the peptide to form a double salt bridge with Asp4 . Other significant conformational adaptations occur in heavy chain CDR3 loop residues Glu99 and Phe101, which stabilize the buried side chains of Tyr2 and Lys3 within the central cavity between antibody chains .
Applications in Biotechnology
The FLAG-tag system has become an indispensable tool across numerous biotechnology applications due to its versatility and reliability. The combination of a short tag sequence with high-affinity antibody recognition enables experimental approaches requiring minimal interference with protein function while maintaining sensitive detection capabilities.
Among the most common applications are protein purification protocols, where FLAG-tagged proteins can be selectively captured and released under mild conditions that preserve structure and activity . The system's gentle elution options—using synthetic FLAG peptide competitors, low pH conditions, or proteolytic cleavage—provide flexibility based on experimental requirements.
Immunoprecipitation and co-immunoprecipitation studies benefit from the FLAG system's high specificity, enabling researchers to isolate protein complexes while minimizing background contamination. The FLAG-tag also finds extensive use in Western blotting, immunocytochemistry, and other detection-based methodologies where antibody recognition provides high sensitivity visualization of target proteins .
Variants and Modifications
Truncated Variants
Structural and functional studies have investigated the impact of FLAG peptide truncation on antibody recognition. High-resolution structural analysis revealed well-defined electron density for only the first six residues of the eight-residue FLAG sequence (DYKDDD of DYKDDDDK) when bound to the M2 antibody, suggesting that C-terminal residues might contribute less to the binding interaction .
An important consideration with truncated variants is the potential loss of functional elements beyond antibody recognition. The original FLAG sequence contains an enterokinase/enteropeptidase/TMPRSS15 proteolytic cleavage motif (DDDDK) that enables tag removal under specific conditions . Truncations that eliminate C-terminal residues necessarily sacrifice this cleavage functionality, potentially limiting experimental options for tag removal.
Amino Acid Substitutions
Targeted modifications to the FLAG peptide sequence have yielded variants with altered recognition properties and binding affinities. The replacement of specific residues can enhance antibody interactions or create selective binding profiles across different anti-FLAG antibodies.
One notable variant, MDYKAFDNL, demonstrated significantly increased sensitivity in direct ELISA assays when recognized by the M2 antibody . This substitution of DDDDK with AFDNL improved detection sensitivity at least 10-fold compared to the standard MDYKDDDDK sequence across multiple assay formats, including polyethylene pins, polystyrene microtiter plates, and nitrocellulose paper . Interestingly, this same variant showed decreased binding activity in competitive ELISA formats, suggesting context-dependent recognition properties.
Studies examining the negatively charged aspartate residues in the DDDD region have found that various combinations of alanine and/or lysine substitutions affect calcium dependence and antibody selectivity . Many such substitutions reduced calcium dependence for M1 binding while often decreasing interaction with M2 and M5 antibodies . These findings highlight the possibility of engineering FLAG variants with customized recognition profiles suited to specific experimental requirements.
Comparative Analysis of FLAG Recognition by Different Antibodies
Structural analysis of the M2 antibody in complex with the FLAG peptide revealed key binding determinants that agree with previous empirical studies based on phage display screening . The main binding determinants identified were Tyr2, Lys3, and Asp6, with Asp4 and Asp1 also contributing significantly . Positions 5, 7, and 8 showed minimal contribution to binding, explaining why substitutions at these positions often maintain antibody recognition .
Recent Advances in FLAG Peptide Research
Recent high-resolution structural studies have provided unprecedented insights into FLAG peptide recognition mechanics. The 1.17 Å resolution structure of the FLAG peptide in complex with the Fab fragment of anti-FLAG M2 represents the highest resolution structure of an antibody-antigen complex in the protein databank to date . This exceptional resolution has enabled detailed characterization of binding determinants at the atomic level.
These structural insights have facilitated rational engineering approaches to FLAG system optimization. Directed mutagenesis of both peptide and antibody components, guided by structural information, has produced variants with enhanced properties for specific applications . The availability of the anti-FLAG M2 antibody sequence combined with detailed interaction characterization establishes a framework for continued structure-based optimization of FLAG-tag affinity reagents .
Another significant advance involves the identification of FLAG peptide variants with differential recognition profiles across antibodies M1, M2, and M5. These engineered peptides enable selective detection strategies when multiple tagged proteins must be distinguished within the same experimental system . Such selective recognition capabilities expand the utility of FLAG-based systems in complex experimental designs.
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